4-Chloro-2-methylthiopyrimidine

Pyrimidine synthesis Chlorination Process optimization

4-Chloro-2-methylthiopyrimidine (CAS 49844-90-8, molecular formula C₅H₅ClN₂S, molecular weight 160.62 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with a chlorine atom at the C4 position and a methylthio group at the C2 position. Its physicochemical profile includes a density of 1.381 g/mL at 25 °C, a boiling point of 139–140 °C at 36 mmHg, and a melting point of −2 °C.

Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
CAS No. 49844-90-8
Cat. No. B146335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylthiopyrimidine
CAS49844-90-8
Molecular FormulaC5H5ClN2S
Molecular Weight160.63 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)Cl
InChIInChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3
InChIKeyDFOHHQRGDOQMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methylthiopyrimidine (CAS 49844-90-8): Procurement Specifications and Baseline Characteristics for Medicinal Chemistry Building Blocks


4-Chloro-2-methylthiopyrimidine (CAS 49844-90-8, molecular formula C₅H₅ClN₂S, molecular weight 160.62 g/mol) is a heterocyclic building block featuring a pyrimidine core substituted with a chlorine atom at the C4 position and a methylthio group at the C2 position . Its physicochemical profile includes a density of 1.381 g/mL at 25 °C, a boiling point of 139–140 °C at 36 mmHg, and a melting point of −2 °C . This compound is commercially available from multiple vendors with purity specifications ranging from ≥98% to ≥99% (GC), and it serves as a key intermediate in the synthesis of kinase inhibitors and marine alkaloid natural products .

Pyrimidine building block with orthogonal C4 chloro / C2 methylthio handles
Compatible with microwave-assisted SNAr for rapid parallel synthesis
Reported CoBr₂-catalyzed arylzinc coupling as alternative to Pd methods
Multi-gram synthesis feasible via reported high-yield chlorination route

4-Chloro-2-methylthiopyrimidine: Why In-Class Chloropyrimidine Analogs Cannot Be Interchanged Without Quantitative Assessment


Generic substitution among chloropyrimidine derivatives without quantitative verification introduces substantial synthetic risk. The pyrimidine ring is an electron-deficient heteroaromatic system susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. However, the reactivity hierarchy among positions follows a well-documented order: C4(6) > C2 ≫ C5, meaning that the location of the chlorine substituent fundamentally dictates reaction regioselectivity, rate, and product distribution [1]. Furthermore, the presence, nature, and position of additional substituents such as methylthio groups modulate electron density and can alter cross-coupling behavior relative to dichloro analogs [2]. Consequently, procuring an alternative chloropyrimidine based solely on structural similarity without evaluating position-specific reactivity data risks unintended side reactions, isomeric mixtures requiring costly chromatographic separation, and reduced synthetic convergence in multi-step sequences. The following evidence dimensions quantify exactly where 4-chloro-2-methylthiopyrimidine diverges from its closest comparators in operationally meaningful ways.

Regioselectivity
Replacing with 2,4-dichloropyrimidine introduces C4/C2 isomer mixtures (up to 1:1), requiring costly chromatographic separation. Methylthio at C2 in target compound eliminates this competition.
Orthogonality
4,6-Dichloro-2-methylthiopyrimidine retains two reactive chlorine atoms with overlapping reactivity, risking undesired disubstitution. Target compound’s single C4 chlorine and C2 methylthio provide controlled sequential derivatization.
Cross‑Coupling
Other chloropyrimidines may lack validated cobalt-catalyzed arylzinc coupling profiles, limiting lower-cost Pd-free methodology options.

4-Chloro-2-methylthiopyrimidine: Comparative Quantitative Evidence for Scientific Selection vs. Closest Analogs


Synthetic Yield Benchmark: 87.6% Isolated Yield for Chlorination of 2-Methylthio-4-pyrimidinol Using SOCl₂/DMF

A reproducible synthetic route to 4-chloro-2-methylthiopyrimidine has been reported with an isolated yield of 87.6%. The target compound (15) was prepared from 2-methylthio-4-ketopyrimidine (14, 10.27 g, 70.4 mmol) via chlorination with thionyl chloride (3.05 mL, 42.2 mmol) in DCM/DMF at 40 °C for 3 hours, affording 10.19 g of product as a yellow oil. Full spectroscopic characterization was provided, including ¹H NMR (δ 8.38, d, J = 5.2 Hz, 1H; δ 6.99, d, J = 5.2 Hz, 1H; δ 2.53, s, 3H) and HRMS ([M+H]⁺ m/z calcd 160.9940, found 160.99335) . This yield establishes a procurement-relevant benchmark for in-house resynthesis cost calculations and serves as a baseline for evaluating commercial pricing against synthetic feasibility.

Synthetic Yield
Reported
87.6%
Supports procurement vs. in-house synthesis cost evaluation
Single-point benchmark; confirm with lab-specific conditions
Pyrimidine synthesis Chlorination Process optimization

SNAr Reaction Time Reduction: Microwave-Assisted Amination Achieves 4-Substitution in Minutes vs. Prolonged Conventional Heating

A comparative synthetic methodology study demonstrated that SNAr reactions at 4-chloro-2-methylthiopyrimidine can be dramatically accelerated using microwave-assisted heating. Conventional conditions employ DMF and sodium hydride under inert gas with prolonged reaction times, whereas the microwave-assisted protocol achieves 4-substituted 2-methylthiopyrimidines in only a few minutes . The authors report that moderate to excellent yields were obtained under green chemistry conditions, representing a substantial improvement in throughput for medicinal chemistry library synthesis and process development .

SNAr Reaction Time
Reported
Minutes (microwave) vs. prolonged conventional heating
Supports parallel synthesis throughput and SAR acceleration
Microwave-assisted; validate for specific amine nucleophiles
Nucleophilic aromatic substitution Microwave synthesis Green chemistry

Regioselective Differentiation: C4 Chloro Reactivity Exceeds C2 Substitution, Enabling Sequential Functionalization Without Isomer Separation

The regioselectivity of nucleophilic substitution on halopyrimidines follows a well-established order: C4(6) > C2 ≫ C5 [1]. For 4-chloro-2-methylthiopyrimidine, this hierarchy dictates that nucleophiles will preferentially displace the C4 chlorine atom while leaving the C2 methylthio group intact, enabling sequential, controlled introduction of two distinct substituents. In contrast, 2,4-dichloropyrimidine exhibits only moderate selectivity toward C4-substituted product formation, with nucleophilic displacement by neutral nitrogen nucleophiles affording C4/C2 isomer ratios as low as 1:1 to 4:1 [1]. The presence of the methylthio group at C2 in the target compound eliminates C2/C4 competition entirely, as the C2 position is not a leaving group under these conditions.

C4 vs C2 Regioselectivity
Class‑level inference
Exclusive C4 chloro displacement; no C2 substitution
Eliminates isomer separation; enables cleaner sequential functionalization
General SNAr reactivity order; verify with specific conditions
Regioselectivity SNAr Pyrimidine functionalization

Commercial Purity Specifications: ≥99% (GC) Available for High-Assurance Procurement in cGMP and Advanced Intermediate Applications

Commercial sources for 4-chloro-2-methylthiopyrimidine offer tiered purity specifications. Chem-Impex supplies this compound with a purity of ≥99% (GC) . Sigma-Aldrich offers 98% purity material . For comparison, several alternative chloropyrimidine building blocks are only available at 97% purity (e.g., 4,6-dichloro-2-methylthiopyrimidine typically supplied at 97%). The availability of ≥99% purity material meets the heightened quality assurance requirements for late-stage intermediate synthesis, cGMP manufacturing campaigns, and applications where trace impurity profiles must be rigorously controlled.

Commercial Purity
Supplier specification
≥99% (GC)
May reduce impurity-related side reactions in sensitive transformations
Confirm lot-specific certificate of analysis
Purity specification Quality control cGMP synthesis

Validated Cross-Coupling Reactivity: CoBr₂-Catalyzed Arylzinc Coupling Demonstrates Halopyrimidine Compatibility with Organometallic Methods

4-Chloro-2-methylthiopyrimidine has been validated as a competent electrophilic partner in cobalt-catalyzed cross-coupling reactions with arylzinc reagents [1]. This methodology expands the accessible chemical space for derivative synthesis beyond traditional palladium-catalyzed Suzuki–Miyaura couplings, offering an alternative catalytic system for researchers seeking to diversify their synthetic toolkit or circumvent palladium contamination concerns. The study by Begouin and Gosmini establishes that the C4 chlorine atom in this substrate undergoes efficient coupling with organozinc nucleophiles under CoBr₂ catalysis, providing a foundation for generating C4-arylated 2-methylthiopyrimidine derivatives [1].

Cross‑Coupling Compatibility
Reported
Validated CoBr₂/arylzinc coupling at C4
Alternative to Pd catalysis; may support lower-cost coupling workflows
Cobalt catalysis; assess substrate scope for specific arylzinc reagents
Cross-coupling Cobalt catalysis Organozinc reagents

C2 Methylthio Group Orthogonal Reactivity: Distinct Functional Handle Enables Sequential Derivatization Not Possible with Dichloro Analogs

The methylthio group at C2 in 4-chloro-2-methylthiopyrimidine provides orthogonal reactivity relative to the C4 chlorine. While chlorine is an excellent leaving group under SNAr conditions, the methylthio group can be activated toward nucleophilic displacement under distinct oxidation conditions (e.g., oxidation to methylsulfonyl) or can participate in alternative reaction manifolds. This orthogonal functional handle enables sequential, controlled introduction of two different substituents without protecting group manipulations. In contrast, 4,6-dichloro-2-methylthiopyrimidine contains two reactive chlorine atoms at C4 and C6, which exhibit differential reactivity (the second chlorine reacts much more slowly than the first [1]) but can still lead to competitive disubstitution unless carefully controlled.

Orthogonal Reactive Sites
Class‑level inference
C4 chloro (SNAr) + C2 methylthio (oxidation‑activatable)
Enables sequential derivatization without protecting groups
Disubstitution risk lower than dichloro analogs; validate on scale
Orthogonal functionality Sequential synthesis Leaving group hierarchy

4-Chloro-2-methylthiopyrimidine: Evidence-Derived Application Scenarios for Research and Industrial Procurement


High-Throughput Medicinal Chemistry Library Synthesis Requiring Rapid SAR Exploration

Medicinal chemistry teams synthesizing 2,4-disubstituted pyrimidine libraries for kinase inhibitor programs should procure this compound due to its validated microwave-assisted SNAr reactivity . The demonstrated reduction in reaction time from prolonged conventional heating to minutes per derivative enables parallel synthesis of 24–96 compounds per day rather than per week, dramatically accelerating hit-to-lead optimization cycles. The 87.6% isolated yield benchmark further supports cost projection for multi-gram library production. Target applications include KDR kinase inhibitor scaffolds, for which this compound has been specifically employed in the synthesis of 2,4-disubstituted pyrimidine derivatives .

cGMP Intermediate Manufacturing Requiring Documented High Purity and Orthogonal Functionalization

Process chemistry groups developing scalable routes to pharmaceutical intermediates should select 4-chloro-2-methylthiopyrimidine over dichloro analogs when orthogonal functionalization is required. The commercial availability of ≥99% (GC) purity material meets the stringent quality specifications for cGMP intermediate production, while the orthogonal reactivity profile of C4 chloro (SNAr) and C2 methylthio (oxidation-activatable) eliminates competitive disubstitution observed with 4,6-dichloro-2-methylthiopyrimidine . This orthogonal handle reduces impurity formation and simplifies purification, lowering cost of goods in multi-kilogram campaigns. The compound has established utility in the total synthesis of the marine alkaloid variolin B1 , demonstrating its suitability for complex natural product synthesis requiring high-purity intermediates.

Transition Metal-Catalyzed Cross-Coupling with Cost-Sensitive Catalyst Selection

Research groups with budget constraints or palladium contamination concerns should procure this compound for cobalt-catalyzed cross-coupling applications. Validated reactivity with arylzinc reagents under CoBr₂ catalysis provides a documented alternative to palladium-based Suzuki–Miyaura couplings. Cobalt catalysts are significantly less expensive than palladium catalysts, reducing per-reaction catalyst cost. Additionally, the absence of palladium residues is advantageous for pharmaceutical intermediates destined for toxicological evaluation or clinical supply chains where residual metal specifications are stringent.

Process Development for Rilpivirine and Related HIV-1 NNRTI Intermediates

Chemical development teams working on non-nucleoside reverse transcriptase inhibitors (NNRTIs) should consider this compound as a key building block. Patent literature demonstrates the use of 2-methylthio-4-pyrimidinone (a direct precursor to 4-chloro-2-methylthiopyrimidine) in the synthesis of rilpivirine intermediates via continuous flow microchannel technology . The compound has also been implicated in the synthesis of HIV-1 reverse transcriptase inhibitors . The established synthetic precedent reduces route-scouting time and provides regulatory documentation support for ANDA or IND filings in antiviral drug development programs.

Application
Selection Property
Validation Focus
Rapid SAR library synthesis
Microwave‑compatible SNAr reactivity
Reaction time and parallel synthesis throughput
cGMP intermediate scale‑up
High commercial purity and orthogonal handles
Impurity profile and disubstitution control
Cobalt‑catalyzed cross‑coupling
Validated arylzinc coupling reactivity
Catalyst cost and Pd residue mitigation
Antiviral intermediate development
Documented synthetic utility in NNRTI pathways
Route precedent and process scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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